2-[4-(4-fluorobenzenesulfonyl)butanamido]thiophene-3-carboxamide
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Overview
Description
2-[4-(4-fluorobenzenesulfonyl)butanamido]thiophene-3-carboxamide is a complex organic compound that features a thiophene ring substituted with a carboxamide group and a butanamido group linked to a fluorobenzenesulfonyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(4-fluorobenzenesulfonyl)butanamido]thiophene-3-carboxamide typically involves multi-step organic reactions. One common approach is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of a boronic acid with an aryl halide in the presence of a palladium catalyst . The thiophene ring can be introduced through a condensation reaction, such as the Paal–Knorr synthesis, which involves the reaction of 1,4-dicarbonyl compounds with sulfurizing agents like phosphorus pentasulfide .
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve high yields and purity. This includes controlling the temperature, pressure, and concentration of reactants, as well as using efficient purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2-[4-(4-fluorobenzenesulfonyl)butanamido]thiophene-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: Electrophilic aromatic substitution can occur on the thiophene ring, allowing for further functionalization.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and electrophiles like bromine for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield thiophene sulfoxides or sulfones, while reduction of a nitro group can yield an amine derivative.
Scientific Research Applications
2-[4-(4-fluorobenzenesulfonyl)butanamido]thiophene-3-carboxamide has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Mechanism of Action
The mechanism of action of 2-[4-(4-fluorobenzenesulfonyl)butanamido]thiophene-3-carboxamide involves its interaction with specific molecular targets. The fluorobenzenesulfonyl group can interact with enzymes or receptors, modulating their activity. The thiophene ring can also participate in π-π interactions with aromatic residues in proteins, affecting their function .
Comparison with Similar Compounds
Similar Compounds
Thiophene derivatives: Compounds like suprofen and articaine, which also contain thiophene rings, are used for their anti-inflammatory and anesthetic properties.
Fluorobenzenesulfonyl derivatives: Compounds with similar fluorobenzenesulfonyl groups are used in medicinal chemistry for their ability to interact with biological targets.
Uniqueness
2-[4-(4-fluorobenzenesulfonyl)butanamido]thiophene-3-carboxamide is unique due to its combination of a thiophene ring and a fluorobenzenesulfonyl group, which provides a distinct set of chemical and biological properties. This combination allows for versatile applications in various fields, making it a valuable compound for research and development.
Properties
IUPAC Name |
2-[4-(4-fluorophenyl)sulfonylbutanoylamino]thiophene-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15FN2O4S2/c16-10-3-5-11(6-4-10)24(21,22)9-1-2-13(19)18-15-12(14(17)20)7-8-23-15/h3-8H,1-2,9H2,(H2,17,20)(H,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PGKIKEGGKXMSQA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1F)S(=O)(=O)CCCC(=O)NC2=C(C=CS2)C(=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15FN2O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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